molecular formula C24H30INO3 B412675 Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 295344-22-8

Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B412675
CAS No.: 295344-22-8
M. Wt: 507.4g/mol
InChI Key: CBDJHQKQLGYQOO-UHFFFAOYSA-N
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Description

The compound pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, characterized by a bicyclic hexahydroquinoline core with a ketone group at position 3. Key structural features include:

  • Pentyl ester at position 3, influencing lipophilicity and bioavailability.
  • 2-Iodophenyl substituent at position 4, contributing to steric bulk and electronic effects.
  • Trimethyl groups at positions 2,7,7, enhancing conformational stability.

Below, it is compared to analogs with modifications in substituents, ester groups, and pharmacological profiles.

Properties

IUPAC Name

pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30INO3/c1-5-6-9-12-29-23(28)20-15(2)26-18-13-24(3,4)14-19(27)22(18)21(20)16-10-7-8-11-17(16)25/h7-8,10-11,21,26H,5-6,9,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDJHQKQLGYQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3I)C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of hexahydroquinolines and is characterized by a pentyl group and a 2-iodophenyl moiety. Its molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molecular weight of approximately 344.42 g/mol. The presence of the iodine atom may influence its biological activity through enhanced lipophilicity and receptor binding affinity.

Research indicates that compounds in this class may interact with various biological targets:

  • Receptor Modulation : Similar compounds have been shown to modulate G protein-coupled receptors (GPCRs), particularly free fatty acid receptors (FFA3). These receptors are involved in metabolic regulation and may influence appetite and energy homeostasis .
  • Enzyme Inhibition : Some studies suggest that derivatives of this compound can inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Preliminary studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain tetrahydroquinolone derivatives have demonstrated significant inhibition of cell proliferation in murine and human cancer models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Values Model/Cell Line
Study AAChE Inhibition0.466 µMHuman neuroblastoma cells
Study BCytotoxicity25 µg/mlMurine cancer cell lines
Study CFFA3 ActivationNot specifiedHEK293 cells

Case Studies

  • Neuroprotective Effects : In a study assessing neuroprotective properties, derivatives similar to this compound were shown to reduce oxidative stress markers in neuronal cell cultures. These findings suggest potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds against Enterococcus faecalis. The results indicated that certain derivatives displayed significant antibacterial activity at low concentrations .
  • Metabolic Regulation : Research evaluating the effects on metabolic pathways highlighted that compounds activating FFA3 could potentially aid in managing obesity-related conditions by influencing lipid metabolism and insulin sensitivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Substituent at Position 4 Ester Group Key Functional Groups Bioactivity (Reported) References
Target Compound : Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-... 2-iodophenyl Pentyl Iodo, ketone, trimethyl Not empirically reported (inferred)
4-(2-Chloro-phenyl)-2,7,7-trimethyl-5-oxo-... (Ethyl ester) 2-chlorophenyl Ethyl Chloro, ketone, trimethyl Anti-inflammatory, low-dose efficacy
Benzyl 4-(2-hydroxy-3,5-dinitrophenyl)-2,6,6-trimethyl-5-oxo-... 2-hydroxy-3,5-dinitrophenyl Benzyl Nitro, hydroxyl, ketone Not reported (structural focus)
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... 3-hydroxyphenyl Ethyl Hydroxyl, ketone Antioxidant potential
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... 4-methoxyphenyl Methyl Methoxy, ketone Calcium modulation, antibacterial
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... 5-bromo-2-hydroxyphenyl Ethyl Bromo, hydroxyl Not reported (synthetic focus)
Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-(2-thienyl)-... 3-ethoxy-4-hydroxyphenyl Cyclopentyl Ethoxy, hydroxyl, thienyl Structural diversity emphasis

Key Comparative Findings

Substituent Effects at Position 4
  • The iodo group’s larger atomic radius may improve target binding affinity but reduce solubility. Bromo (e.g., in ) offers intermediate electronegativity and size, balancing solubility and binding.
  • The hydroxyl group in may confer antioxidant activity via radical scavenging.
Ester Group Modifications
  • Pentyl vs. Shorter Alkyl Esters: The pentyl ester in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to ethyl () or methyl () esters.
Bioactivity Implications
  • Anti-inflammatory Activity : The 2-chlorophenyl analog () demonstrates efficacy at low doses, suggesting that the target compound’s 2-iodophenyl group may exhibit similar or enhanced potency due to stronger halogen bonding.
  • Calcium Modulation : The 4-methoxyphenyl derivative () shows calcium channel activity, implying that electronic effects at position 4 critically influence this function.
  • Antioxidant Potential: The 3-hydroxyphenyl analog () highlights the role of hydroxyl groups in redox activity, a feature absent in the target compound.

Preparation Methods

Core Reaction Components

  • Cyclohexanedione : 5,5-Dimethylcyclohexane-1,3-dione (dimedone) serves as the cyclic diketone, providing the hexahydroquinoline scaffold.

  • Acetoacetate Ester : Pentyl acetoacetate introduces the ester moiety at position 3 of the quinoline ring.

  • Aldehyde : 2-Iodobenzaldehyde supplies the 4-aryl substituent, with iodine’s steric and electronic effects influencing reactivity.

  • Nitrogen Source : Ammonium acetate facilitates cyclocondensation, generating the pyridine-like ring.

Optimized Synthetic Protocols

Conventional Hantzsch One-Pot Synthesis

Procedure :

  • Reagents :

    • 5,5-Dimethylcyclohexane-1,3-dione (1.0 equiv)

    • Pentyl acetoacetate (1.0 equiv)

    • 2-Iodobenzaldehyde (1.0 equiv)

    • Ammonium acetate (5.0 equiv)

    • Methanol (10 mL per mmol of aldehyde)

  • Reaction Conditions :

    • Reflux at 65–70°C for 8–12 hours under stirring.

    • Progress monitored via TLC (hexane/ethyl acetate, 7:3).

  • Workup :

    • Cool to room temperature, filter precipitated product.

    • Recrystallize from methanol to yield yellow crystalline solid.

Yield : 60–75% (varies with purity of 2-iodobenzaldehyde).

Mechanistic Insights :
The reaction proceeds through Knoevenagel condensation between dimedone and 2-iodobenzaldehyde, followed by Michael addition of pentyl acetoacetate. Cyclization and dehydrogenation yield the hexahydroquinoline core.

Ionic Liquid-Catalyzed Green Synthesis

Procedure :

  • Catalyst : [H₂-DABCO][HSO₄]₂ (30 mg per 0.5 mmol aldehyde).

  • Solvent : Ethanol (4 mL per 0.5 mmol aldehyde).

  • Conditions :

    • Stir at room temperature for 15–30 minutes.

    • Quench with ice water, filter, and recrystallize from ethanol.

Yield : 85–92%, attributed to enhanced catalytic efficiency and mild conditions.

Advantages :

  • Reduced energy consumption (room temperature).

  • Recyclable catalyst (3–4 cycles without significant loss).

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Infrared Spectroscopy (IR) :

  • ν (cm⁻¹) : 3186 (N–H), 2952 (C–H aliphatic), 1698 (ester C=O), 1651 (ketone C=O).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.25–1.35 (m, 5H) : Pentyl chain –CH₂–.

  • δ 2.26 (s, 3H) : 2-Methyl group.

  • δ 4.10 (t, J = 6.8 Hz, 2H) : Pentyl –OCH₂–.

  • δ 4.88 (s, 1H) : H4 of hexahydroquinoline.

  • δ 7.30–7.80 (m, 4H) : 2-Iodophenyl protons.

¹³C NMR :

  • δ 172.1 : Ester carbonyl.

  • δ 196.4 : Ketone carbonyl.

  • δ 138.9 (C–I) : Iodinated aromatic carbon.

Comparative Analysis of Methods

Parameter Conventional Method Ionic Liquid Method
Reaction Time 8–12 hours15–30 minutes
Temperature 65–70°C25°C
Yield 60–75%85–92%
Catalyst Recyclability Not applicable3–4 cycles
E-Factor 8.22.1

Table 1. Comparison of synthetic methodologies.

Challenges and Mitigation Strategies

Steric Hindrance from 2-Iodophenyl Group

  • Issue : Reduced reactivity due to iodine’s bulk.

  • Solution : Prolong reaction time (up to 15 hours) or increase catalyst loading by 20%.

Ester Hydrolysis Under Acidic Conditions

  • Issue : Premature cleavage of pentyl ester in presence of residual acid.

  • Solution : Neutralize reaction mixture with NaHCO₃ before workup.

Scalability and Industrial Relevance

Gram-scale synthesis (10 mmol) using ionic liquid catalysis achieves 89% yield, demonstrating industrial viability. Key considerations include:

  • Cost of 2-iodobenzaldehyde (≈$320/mol).

  • Solvent recovery systems to minimize waste .

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